D-Galactose-13C-5
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Overview
Description
D-Galactose-13C-5, also known as D-(+)-Galactose-13C-5, is a stable isotope-labeled compound where five carbon atoms are replaced with the carbon-13 isotope. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Galactose-13C-5 is synthesized by incorporating carbon-13 into D-Galactose. The preparation involves the use of stable heavy isotopes of carbon. The synthetic route typically includes the following steps:
Starting Material: The process begins with the selection of a suitable precursor, often a compound containing carbon-13.
Chemical Reactions: The precursor undergoes a series of chemical reactions, including oxidation, reduction, and substitution, to incorporate the carbon-13 isotope into the D-Galactose structure.
Purification: The final product is purified using techniques such as ion-exchange chromatography to ensure high purity and isotopic enrichment
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and the product is often supplied in various quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions
D-Galactose-13C-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form D-Galactonic acid.
Reduction: It can be reduced to form D-Galactitol.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: D-Galactonic acid
Reduction: D-Galactitol
Substitution: Various substituted galactose derivatives.
Scientific Research Applications
D-Galactose-13C-5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: Employed in studies of cellular processes involving galactose, such as glycosylation.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of galactose-containing drugs.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes .
Mechanism of Action
D-Galactose-13C-5 exerts its effects by participating in metabolic pathways involving galactose. It acts as a substrate for enzymes involved in galactose metabolism, such as galactokinase and galactose-1-phosphate uridyltransferase. The incorporation of carbon-13 allows for the tracking and quantitation of metabolic processes using techniques like mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
D-Galactose-13C-6: Another isotope-labeled form of D-Galactose with six carbon-13 atoms.
D-Glucose-13C-6: A labeled form of glucose used in similar metabolic studies.
D-Arabinose-1-13C: A labeled form of arabinose used in carbohydrate metabolism research .
Uniqueness
D-Galactose-13C-5 is unique due to its specific labeling pattern, which allows for detailed studies of galactose metabolism. Its use as a tracer provides valuable insights into the metabolic pathways and mechanisms involving galactose, making it a crucial tool in various research fields .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2+1 |
InChI Key |
GZCGUPFRVQAUEE-ZAHPDWKSSA-N |
Isomeric SMILES |
[13CH2]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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